molecular formula C29H24ClN3O3 B11505074 5'-(3-chlorophenyl)-3'-methyl-1-[(2Z)-3-phenylprop-2-en-1-yl]-3a',6a'-dihydro-2'H-spiro[indole-3,1'-pyrrolo[3,4-c]pyrrole]-2,4',6'(1H,3'H,5'H)-trione

5'-(3-chlorophenyl)-3'-methyl-1-[(2Z)-3-phenylprop-2-en-1-yl]-3a',6a'-dihydro-2'H-spiro[indole-3,1'-pyrrolo[3,4-c]pyrrole]-2,4',6'(1H,3'H,5'H)-trione

Cat. No.: B11505074
M. Wt: 498.0 g/mol
InChI Key: CASZFFVHSFVPFL-FLIBITNWSA-N
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Description

5’-(3-CHLOROPHENYL)-3’-METHYL-1-[(2Z)-3-PHENYLPROP-2-EN-1-YL]-1,2,3’,3’A,4’,5’,6’,6’A-OCTAHYDRO-2’H-SPIRO[INDOLE-3,1’-PYRROLO[3,4-C]PYRROLE]-2,4’,6’-TRIONE is a complex organic compound that belongs to the class of spiroindole derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, featuring a spiro linkage between an indole and a pyrrole ring, makes it an interesting subject for scientific research.

Preparation Methods

The synthesis of 5’-(3-CHLOROPHENYL)-3’-METHYL-1-[(2Z)-3-PHENYLPROP-2-EN-1-YL]-1,2,3’,3’A,4’,5’,6’,6’A-OCTAHYDRO-2’H-SPIRO[INDOLE-3,1’-PYRROLO[3,4-C]PYRROLE]-2,4’,6’-TRIONE typically involves multicomponent reactions (MCRs). These reactions are advantageous due to their efficiency and ability to form multiple bonds in a single step. One common synthetic route involves the reaction of aromatic aldehydes, 1,4-naphthoquinone, and an ammonium salt in the presence of toluene . This method is metal-free and allows for the formation of the spiroindole-pyrrole structure under mild conditions.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: The presence of the chlorophenyl group allows for nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.

    Cyclization: The compound can undergo intramolecular cyclization reactions to form more complex structures.

Common reagents used in these reactions include acids, bases, and various organic solvents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

5’-(3-CHLOROPHENYL)-3’-METHYL-1-[(2Z)-3-PHENYLPROP-2-EN-1-YL]-1,2,3’,3’A,4’,5’,6’,6’A-OCTAHYDRO-2’H-SPIRO[INDOLE-3,1’-PYRROLO[3,4-C]PYRROLE]-2,4’,6’-TRIONE has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The spiroindole-pyrrole structure allows it to bind to various enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation. The exact molecular targets and pathways depend on the specific biological activity being studied.

Comparison with Similar Compounds

Similar compounds to 5’-(3-CHLOROPHENYL)-3’-METHYL-1-[(2Z)-3-PHENYLPROP-2-EN-1-YL]-1,2,3’,3’A,4’,5’,6’,6’A-OCTAHYDRO-2’H-SPIRO[INDOLE-3,1’-PYRROLO[3,4-C]PYRROLE]-2,4’,6’-TRIONE include other spiroindole derivatives and pyrrole-based compounds. These compounds share similar structural features but may differ in their biological activities and applications. Some examples include:

    Spiroindole derivatives: Compounds with similar spiro linkages but different substituents on the indole or pyrrole rings.

    Pyrrole-based compounds: Compounds that contain the pyrrole ring but lack the spiro linkage.

Properties

Molecular Formula

C29H24ClN3O3

Molecular Weight

498.0 g/mol

IUPAC Name

5-(3-chlorophenyl)-1-methyl-1'-[(Z)-3-phenylprop-2-enyl]spiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3'-indole]-2',4,6-trione

InChI

InChI=1S/C29H24ClN3O3/c1-18-24-25(27(35)33(26(24)34)21-13-7-12-20(30)17-21)29(31-18)22-14-5-6-15-23(22)32(28(29)36)16-8-11-19-9-3-2-4-10-19/h2-15,17-18,24-25,31H,16H2,1H3/b11-8-

InChI Key

CASZFFVHSFVPFL-FLIBITNWSA-N

Isomeric SMILES

CC1C2C(C(=O)N(C2=O)C3=CC(=CC=C3)Cl)C4(N1)C5=CC=CC=C5N(C4=O)C/C=C\C6=CC=CC=C6

Canonical SMILES

CC1C2C(C(=O)N(C2=O)C3=CC(=CC=C3)Cl)C4(N1)C5=CC=CC=C5N(C4=O)CC=CC6=CC=CC=C6

Origin of Product

United States

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